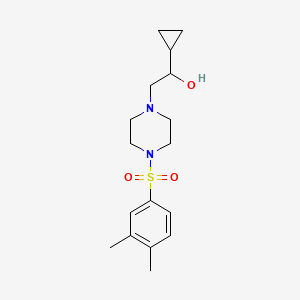
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as DSP-1181, is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd. This drug is a small molecule that has shown promising results in preclinical studies and is expected to be an effective treatment for various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Enzymatic Metabolism and Pharmaceutical Applications
The compound 1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, due to its structural complexity, may have been investigated in contexts similar to those of structurally related compounds. For instance, the metabolism of a novel antidepressant, Lu AA21004, was studied to identify the cytochrome P450 enzymes involved in its oxidative metabolism. This research revealed multiple metabolic pathways involving CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, demonstrating the compound's complex biotransformation in human liver microsomes and suggesting potential drug interaction and optimization avenues for related compounds (Hvenegaard et al., 2012).
Antibacterial and Antifungal Potentials
Research into novel piperazine derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, showcases the compound's significant antimicrobial activities. These studies highlight the therapeutic potential of piperazine derivatives in combating bacterial and fungal pathogens, providing a foundation for further exploration into related compounds for antibacterial and antifungal applications (Rajkumar et al., 2014).
Anticancer and Antituberculosis Activities
Further research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer and antituberculosis activities. This suggests that structural analogs, including 1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, might possess similar therapeutic potentials, underlining the importance of structural modifications in enhancing biological activity against cancer and tuberculosis (Mallikarjuna et al., 2014).
Synthetic and Medicinal Chemistry Contributions
The chemical synthesis and characterization of related piperazine derivatives emphasize the versatility and potential of piperazine-based compounds in medicinal chemistry. For example, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol demonstrates the feasibility of producing structurally complex derivatives for pharmaceutical applications, paving the way for the development of new therapeutic agents (Jin-peng, 2013).
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists . The specific interactions would depend on the exact structure of the compound and the target it is interacting with.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways.
Result of Action
Given the potential therapeutic applications of the compound, it can be inferred that the compound could have significant effects at the molecular and cellular level.
Propriétés
IUPAC Name |
1-cyclopropyl-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-3-6-16(11-14(13)2)23(21,22)19-9-7-18(8-10-19)12-17(20)15-4-5-15/h3,6,11,15,17,20H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESCLULKNGHWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

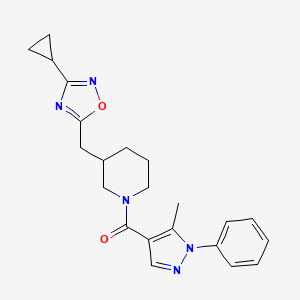
![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)
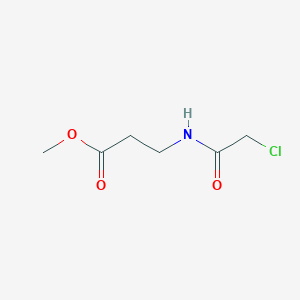
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)
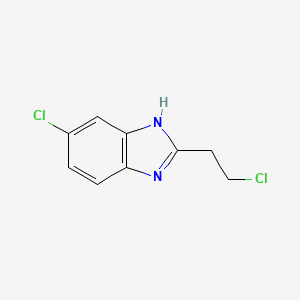


![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)
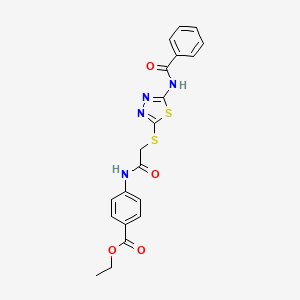
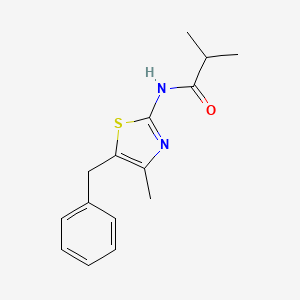
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)
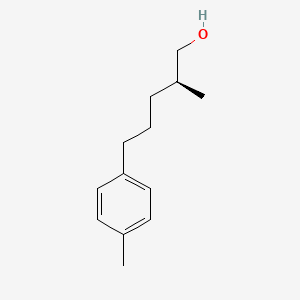
![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)